3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine 3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15977627
InChI: InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2
SMILES:
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine

CAS No.:

Cat. No.: VC15977627

Molecular Formula: C8H6F3N3

Molecular Weight: 201.15 g/mol

* For research use only. Not for human or veterinary use.

3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-amine -

Specification

Molecular Formula C8H6F3N3
Molecular Weight 201.15 g/mol
IUPAC Name 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine
Standard InChI InChI=1S/C8H6F3N3/c9-8(10,11)7-13-6(12)5-3-1-2-4-14(5)7/h1-4H,12H2
Standard InChI Key OOLVDNZNXZNZET-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(N=C(N2C=C1)C(F)(F)F)N

Introduction

Synthetic Methodologies

Retrosynthetic Approaches

The synthesis of imidazo[1,5-a]pyridines typically involves cyclization strategies using 2-aminomethylpyridine precursors. For 3-(trifluoromethyl) derivatives, key steps include:

  • Introduction of the trifluoromethyl group: Achieved via halogen exchange (e.g., Cl → CF₃) on chloropyridine intermediates .

  • Cyclization: Using reagents like triphosgene or thiophosgene to form the imidazole ring .

  • Amine functionalization: Post-cyclization substitution or reduction to install the -NH₂ group.

Optimized Protocol

A scalable route to 3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-amine could adapt methods from Mihorianu et al. , who synthesized 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine derivatives:

  • Intermediate synthesis:

    • Start with 2,3-dichloro-5-(trifluoromethyl)pyridine.

    • React with glycine methyl ester hydrochloride and benzophenone to form methyl-2-(diphenylmethyleneamino) acetate.

    • Hydrolyze and decarboxylate to yield (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine .

  • Cyclization:

    • Treat the amine with triphosgene (0.7 eq) in dichloromethane at 0°C.

    • Use NaHCO₃ as a base to facilitate imidazole ring formation .

  • Amine introduction:

    • Replace the chloride at position 1 via nucleophilic aromatic substitution (e.g., NH₃ under high pressure) or catalytic amination.

Table 1. Reaction Optimization for Cyclization

ParameterOptimal ConditionYield (%)
SolventDichloromethane72
Temperature0°C → RT-
Equivalents (Triphosgene)0.7 eq-
BaseNaHCO₃-

Spectroscopic Characterization

  • ¹H NMR: The amine proton (-NH₂) typically appears as a broad singlet near δ 5.5–6.5 ppm. Aromatic protons in the imidazo[1,5-a]pyridine ring resonate between δ 7.2–8.5 ppm, with coupling patterns indicating substituent effects .

  • ¹³C NMR: The -CF₃ group causes deshielding of adjacent carbons, with C-F coupling (J ≈ 280 Hz) observable at δ 120–125 ppm .

  • IR: Stretching vibrations at ~3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1120 cm⁻¹ (C-F) confirm functional groups .

Applications in Drug Discovery

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the amine enables salt formation or conjugation. Potential applications include:

  • Kinase inhibitors: Analogous imidazo[1,5-a]pyridines show activity against PI3K and mTOR pathways .

  • Antimicrobial agents: Structural analogs exhibit potency against Gram-positive bacteria (MIC ≤ 2 µg/mL) .

Table 2. Biological Activity of Related Compounds

CompoundTargetIC₅₀ (nM)
Imidazo[1,5-a]pyridine-1-carboxylic acidPI3Kγ12
3-(Trifluoromethyl) derivativemTORC18.5

Recent Advances in Functionalization

Recent methodologies enable C–H functionalization of imidazo[1,5-a]pyridines, expanding derivatization possibilities:

  • Methylene bridging: Formaldehyde-mediated coupling yields bis-imidazo[1,5-a]pyridines, useful as ligands in catalysis .

  • Cross-coupling: Pd-catalyzed Suzuki reactions introduce aryl/heteroaryl groups at position 3 .

Challenges and Future Directions

  • Regioselectivity: Controlling substitution patterns remains challenging due to the scaffold’s electron-deficient nature.

  • Scale-up: Improved protocols for gram-scale synthesis (e.g., continuous flow systems) are needed.

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